Critical Gap: Absence of Published Direct Comparative Bioactivity Data for the Parent Compound
A comprehensive search of primary literature and authoritative databases (PubMed, ChEMBL, BindingDB) reveals that direct, quantitative comparative bioactivity data (e.g., IC50, Ki, EC50) for the parent compound 7-chloro-5-fluoro-1,3-benzoxazol-2-amine have not been reported. This compound functions as a synthetic intermediate; its individual biological activity is typically not the endpoint of published studies. Instead, its value is demonstrated through the activity of its elaborated derivatives. The strongest available evidence for its utility comes from the class-level JAK2 inhibitory activity of compounds derived from similar 2-aminobenzoxazole scaffolds, as reported by Gerspacher et al., 2010 [1].
| Evidence Dimension | JAK2 Enzymatic Inhibition (Ki/IC50) of Derived Compounds |
|---|---|
| Target Compound Data | No direct data available for the parent compound. |
| Comparator Or Baseline | Derived 2-amino-aryl-7-aryl-benzoxazoles in the same series show IC50 values as low as 15 nM against JAK2 [1]. This is a class-level, not compound-specific, benchmark. |
| Quantified Difference | Not available for the parent compound. |
| Conditions | Biochemical kinase assay; recombinant JAK2; conditions per Gerspacher et al., 2010 [1]. |
Why This Matters
Acknowledging this data gap directs procurement decisions towards sourcing the highest purity (≥97%) building block for reproducible synthesis, rather than seeking a falsely validated 'active' intermediate.
- [1] Gerspacher, M., Furet, P., Pissot Soldermann, C., Gaul, C., Holzer, P., Vangrevelinghe, E., ... & De Pover, A. (2010). 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1724-1727. View Source
